molecular formula C14H13BrN2O3 B5739098 5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide

5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide

Cat. No.: B5739098
M. Wt: 337.17 g/mol
InChI Key: XRMAQIQTRANVQH-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the 5-position of the furan ring and a propanoylamino group attached to the phenyl ring

Properties

IUPAC Name

5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-2-13(18)16-9-3-5-10(6-4-9)17-14(19)11-7-8-12(15)20-11/h3-8H,2H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMAQIQTRANVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Bromination: The furan ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The brominated furan is then reacted with 4-aminophenylpropanamide under appropriate conditions to form the desired compound.

The reaction conditions for these steps may vary, but typically involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and amidation steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The bromine atom can also participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted furan derivatives, while coupling reactions can produce biaryl or aryl-alkene compounds.

Scientific Research Applications

5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the biological activity of furan derivatives, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Similar in structure but with a thiophene ring instead of a furan ring.

    5-bromo-N-[4-(propionylamino)phenyl]-2-furamide: Similar in structure but with slight variations in the functional groups attached to the furan ring.

Uniqueness

5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups and the presence of a bromine atom at the 5-position of the furan ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

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